![molecular formula C25H17ClFN3O3S2 B2640751 1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone CAS No. 895098-67-6](/img/structure/B2640751.png)
1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone is a useful research compound. Its molecular formula is C25H17ClFN3O3S2 and its molecular weight is 526. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
The compound’s antiviral potential has drawn significant interest. Researchers have synthesized derivatives of this compound and evaluated their efficacy against viruses. For instance, a study by Zhuo Chen et al. demonstrated that certain 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides (related to our compound) exhibited anti-tobacco mosaic virus (TMV) activity . This finding suggests that the compound may have broader antiviral properties, making it a promising candidate for further investigation.
Medicinal Chemistry
Given its intricate structure, the compound could serve as a scaffold for designing novel drugs. Medicinal chemists might explore modifications to enhance its bioactivity, optimize pharmacokinetics, or improve selectivity. The presence of both a thiadiazole moiety and a phenyl ring provides opportunities for rational drug design. Researchers could investigate its potential as an anticonvulsant, antibacterial, or antifungal agent .
Agricultural Applications
Sulfonamide derivatives have been explored for agricultural purposes. While our compound shares structural features with known herbicides, its unique arrangement could lead to novel herbicidal properties. Investigating its effects on plant growth, weed control, and crop protection would be valuable. Additionally, understanding its mode of action could guide the development of environmentally friendly pesticides .
Materials Science
The compound’s conjugated system and sulfur-containing groups make it interesting for materials science. Researchers might explore its use in organic electronics, photovoltaics, or sensors. Its π-conjugated backbone could facilitate charge transport, while the sulfur atoms may influence electronic properties. Synthesizing polymer derivatives based on this core structure could yield innovative materials .
Biochemical Studies
The compound’s interactions with biological macromolecules (e.g., proteins, nucleic acids) warrant investigation. Researchers could explore its binding affinity, selectivity, and potential as a lead compound for drug discovery. Structural biology techniques (e.g., X-ray crystallography, NMR) could reveal its binding sites and conformational changes upon binding.
Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O3S2/c26-18-9-7-17(8-10-18)22(31)15-34-25-28-13-23-24(29-25)20-3-1-2-4-21(20)30(35(23,32)33)14-16-5-11-19(27)12-6-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTUMPVXZFWHKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC=C(C=C4)F)SCC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2640671.png)

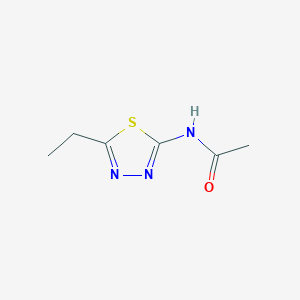
![(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2640677.png)
![N-{1,4-dioxaspiro[4.5]decan-8-yl}prop-2-enamide](/img/structure/B2640678.png)
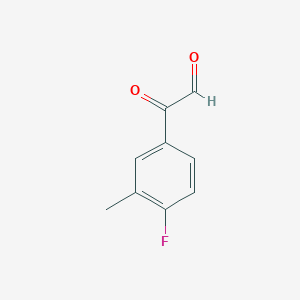
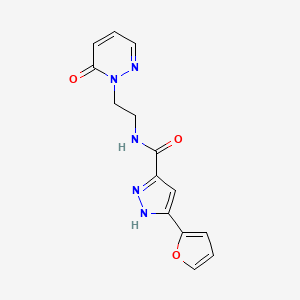
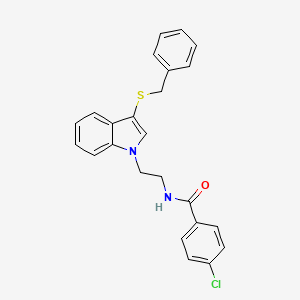
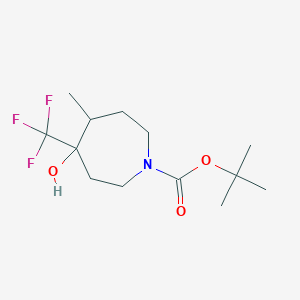
![(1S,6R)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/no-structure.png)
![(6-ethyl-7-hydroxy-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2640687.png)
![2-imino-N-(3-methoxypropyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2640688.png)
![N-{4-[(2-hydroxy-5-nitrobenzylidene)amino]phenyl}acetamide](/img/structure/B2640690.png)